Cumyl-inaca -

Cumyl-inaca

Catalog Number: EVT-14212435
CAS Number:
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cumyl-inaca is a synthetic cannabinoid that has emerged as a notable compound within the category of new psychoactive substances. It is primarily designed to interact with the endocannabinoid system, specifically targeting cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that have been developed to mimic the effects of natural cannabinoids found in cannabis.

Source and Classification

Cumyl-inaca belongs to a class of compounds known as synthetic cannabinoid receptor agonists. These compounds are often synthesized to create substances that can produce effects similar to those of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. The classification of Cumyl-inaca falls under the category of indazole-based synthetic cannabinoids, which are characterized by their structural modifications that enhance receptor affinity and potency.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cumyl-inaca typically involves several key steps, utilizing various chemical reactions to construct its molecular framework. Common methods include:

  1. N-Alkylation: This process involves the alkylation of indazole derivatives, which serves as a precursor in the synthesis.
  2. Oxidation: The resulting intermediates are often oxidized to form carboxylic acids, which are crucial for subsequent coupling reactions.
  3. Amide Coupling: The final step usually involves activating the carboxylic acid and coupling it with an appropriate amine to yield the final product.

For instance, one synthesis route may involve starting from chlorinated indole-3-carbaldehydes, followed by N-alkylation and oxidation to generate the necessary carboxylic acid before performing amide coupling with tert-leucine methyl ester .

Molecular Structure Analysis

Structure and Data

The molecular structure of Cumyl-inaca can be characterized by its unique arrangement of atoms, which includes an indazole core structure. The compound's structural formula reflects its functional groups that facilitate interaction with cannabinoid receptors.

Key structural features include:

  • Indazole Core: A bicyclic structure that is integral for binding to cannabinoid receptors.
  • Side Chains: Various alkyl chains that enhance lipophilicity and receptor affinity.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed for structural elucidation, providing critical data on the compound's molecular configuration .

Chemical Reactions Analysis

Reactions and Technical Details

Cumyl-inaca undergoes various chemical reactions that can alter its properties or yield derivatives. Notable reactions include:

  • Thermal Degradation: Under high temperatures, Cumyl-inaca can decompose, leading to the formation of by-products that may retain psychoactive properties.
  • Hydrolysis: In aqueous environments, certain functional groups may hydrolyze, affecting the stability and activity of the compound.

These reactions are essential for understanding both the stability of Cumyl-inaca in different environments and its potential metabolic pathways in biological systems .

Mechanism of Action

Process and Data

The mechanism of action for Cumyl-inaca primarily involves its binding affinity to cannabinoid receptors, particularly CB1 and CB2 receptors in the human body. Upon binding:

  • Agonistic Activity: Cumyl-inaca activates these receptors, mimicking the effects of endogenous cannabinoids.
  • Signal Transduction: This activation triggers intracellular signaling pathways that lead to various physiological effects such as analgesia, altered mood, and appetite stimulation.

Quantitative data on binding affinities (K_i values) indicate that Cumyl-inaca exhibits significant potency at these receptors compared to other synthetic cannabinoids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cumyl-inaca exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: It is generally soluble in organic solvents but has limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is typically around 100–150 °C.

These properties influence how Cumyl-inaca behaves in various formulations and its potential applications in research .

Applications

Scientific Uses

Cumyl-inaca has been studied for its potential applications in several scientific fields:

  • Pharmacology: Research into its effects on cannabinoid receptors contributes to understanding therapeutic potentials for pain management and neurological disorders.
  • Forensic Science: As a new psychoactive substance, it is often analyzed in toxicology reports related to substance abuse cases.
  • Synthetic Chemistry: Its synthesis provides insights into developing new compounds with tailored pharmacological profiles.
Introduction to Cumyl-INACA in the Context of Novel Psychoactive Substances (NPS)

Emergence of Synthetic Cannabinoids in Global Drug Markets

Synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most dynamically evolving category of new psychoactive substances (NPS) worldwide. These designer drugs, developed to mimic the psychoactive effects of natural cannabis while circumventing legal restrictions, have proliferated at an alarming rate across international drug markets. Cumyl-INACA (N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide) exemplifies this trend as an indazole-3-carboxamide-based synthetic cannabinoid distributed primarily as a "research chemical" for forensic and analytical applications [4]. Its emergence aligns with a broader pattern of SCRA innovation driven by clandestine laboratories, particularly in response to legislative controls targeting earlier generations of synthetic cannabinoids.

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has documented a concerning expansion in SCRA diversity and availability. Structural analogs of Cumyl-INACA, including variants like CUMYL-4CN-BINACA, have been identified in significant seizures across multiple European countries. Notably, a single seizure in Spain intercepted 50 kg of CUMYL-4CN-BINACA powder destined for distribution [2], illustrating the industrial scale of production and trafficking. This proliferation occurs against a backdrop of record global production of illicit substances, as reported by the United Nations Office on Drugs and Crime (UNODC), which identified expanding drug markets as a critical challenge to public health and security infrastructures worldwide [3]. The European Union's drug monitoring agencies specifically recognize illicit synthetic cannabinoids as a persistent threat due to their association with organized crime networks and the inherent challenges in regulating rapidly evolving chemical structures [6].

Table 1: Prevalence of Cumyl Analogs in European Drug Markets (Selected Examples)

Compound NameChemical FeaturesFirst DetectedReported Seizures
CUMYL-4CN-BINACA4-cyanobutyl tailLate 2015>2,400 seizures (9 countries)
CUMYL-PINACAPentyl tail~2014Multiple jurisdictions
CUMYL-PEGACLONEγ-carbolinone core~2019Emerging prevalence
Cumyl-INACAParent structureNot specifiedAnalytical standard

Structural and Functional Analogues of Cumyl-INACA in the Cumylamine-Derived SCRA Class

Cumyl-INACA belongs to a structurally distinct subclass of synthetic cannabinoids characterized by the presence of a cumylamine moiety (N-(2-phenylpropan-2-yl) attached to an aromatic carboxamide core. This molecular scaffold serves as a versatile template for generating numerous analogs through strategic modifications at two critical regions: the core heterocycle and the terminal tail substituent. Cumyl-INACA specifically features an indazole-3-carboxamide core, distinguishing it from closely related structures like Cumyl-PEGACLONE (which incorporates a γ-carbolinone core) and Cumyl-TsINACA (where Cumyl-INACA itself is identified as a thermal degradation product) [4] [5].

The pharmacological profile of cumylamine-derived SCRAs is significantly influenced by modifications to the aliphatic chain extending from the nitrogen atom of the heterocyclic core. Cumyl-INACA lacks the extended tail modifications observed in its more potent analogs, such as CUMYL-4CN-BINACA, which features a terminal aliphatic nitrile group (4-cyanobutyl chain) – a structural feature relatively uncommon in pharmaceuticals or earlier SCRAs [2] [7]. This cyanobutyl modification has profound implications for receptor binding kinetics and metabolic pathways. Biochemical studies demonstrate that CUMYL-4CN-BINACA exhibits exceptionally high affinity for the human CB₁ receptor (Kᵢ = 2.6 nM) and potent agonist activity (EC₅₀ = 0.58 nM), establishing it as one of the most potent cumylamine derivatives characterized to date [2] [7]. The terminal nitrile group undergoes enzymatic hydrolysis during hepatic metabolism, potentially liberating free cyanide and introducing unique toxicological mechanisms distinct from those associated with Cumyl-INACA itself [7].

Table 2: Structural Features and Receptor Affinities of Cumylamine-Derived SCRAs

CompoundCore StructureTail ModificationCB₁ Affinity (Kᵢ)CB₂ Affinity (Kᵢ)
Cumyl-INACAIndazole-3-carboxamideNot specifiedNot characterizedNot characterized
CUMYL-4CN-BINACAIndazole-3-carboxamide4-cyanobutyl2.6 nMNot reported
AM-2232Indole-3-carboxamideTerminal nitrile0.28 nMNot reported
5F-CUMYL-PINACAIndazole-3-carboxamide5-fluoropentylComparable to analogsComparable to analogs
Cumyl-PEGACLONEγ-CarbolinoneNot specifiedNot characterizedNot characterized

Recent metabolic studies have identified complex phase I transformation pathways for newer cumyl derivatives. Cumyl-CBMEGACLONE (featuring a cyclobutyl methyl tail) and Cumyl-NBMEGACLONE (bearing a norbornyl methyl moiety) undergo extensive hepatic metabolism, producing monohydroxylated, dihydroxylated, and trihydroxylated metabolites that serve as biomarkers for detecting consumption in forensic toxicology analyses [5]. Cumyl-NBMINACA, an indazole carboxamide analog of Cumyl-NBMEGACLONE, similarly generates dihydroxylated metabolites primarily at the norbornyl methyl tail, with additional hydroxylation occurring at the cumyl moiety [5]. These metabolic transformations contrast with the pathways observed in Cumyl-INACA, though comparative metabolic studies specifically on Cumyl-INACA remain limited in the current scientific literature.

Research Significance: Gaps in Pharmacodynamic and Toxicodynamic Understanding

Despite the identification of Cumyl-INACA as a reference standard and degradation product in forensic contexts [4], critical gaps persist in understanding its fundamental pharmacodynamic and toxicodynamic properties. Unlike its well-characterized relative CUMYL-4CN-BINACA – which has been thoroughly investigated for its receptor binding affinity, functional activity (EC₅₀), and in vivo effects including hypothermia and pro-convulsant activity in murine models [2] [7] – Cumyl-INACA lacks comprehensive pharmacological characterization. No peer-reviewed studies have specifically quantified its binding affinity (Kᵢ) or functional potency (EC₅₀) at human cannabinoid receptors CB₁ and CB₂. This represents a significant knowledge gap given the established structure-activity relationships within the cumylamine-derived SCRA class, where minor structural modifications can dramatically alter receptor interaction profiles and functional outcomes.

The metabolic fate of Cumyl-INACA in biological systems also remains inadequately explored. While advanced in vitro and in vivo metabolism studies have been conducted on structurally related compounds like Cumyl-CBMEGACLONE, Cumyl-NBMEGACLONE, and Cumyl-NBMINACA – identifying characteristic hydroxylation patterns and urinary biomarkers [5] – analogous research specifically addressing Cumyl-INACA's metabolic pathways is absent from the current scientific literature. This gap impedes the development of targeted toxicological screening protocols for detecting Cumyl-INACA exposure in clinical or forensic settings. Furthermore, the potential for Cumyl-INACA to undergo thermal degradation to other bioactive compounds introduces additional complexity in forensic analysis and complicates the interpretation of toxicological findings in casework involving this compound.

The absence of systematic studies on Cumyl-INACA's molecular interactions extends beyond cannabinoid receptors. Potential activity at other neuroreceptor systems (e.g., serotonin, opioid, or TRP channels) remains entirely unexplored, despite evidence that many SCRAs exhibit polypharmacology. Similarly, the structure-activity relationships governing Cumyl-INACA's functional group interactions within the CB₁ binding pocket have not been computationally modeled or experimentally validated. This fundamental pharmacological information is essential for predicting adverse effect profiles, understanding drug-drug interactions, and developing targeted antagonists or detection methodologies. The research significance of addressing these gaps lies in developing evidence-based public health responses and forensic capabilities tailored to the specific risks posed by Cumyl-INACA and its evolving analogs within the dynamic NPS landscape.

Properties

Product Name

Cumyl-inaca

IUPAC Name

N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

InChI

InChI=1S/C17H17N3O/c1-17(2,12-8-4-3-5-9-12)18-16(21)15-13-10-6-7-11-14(13)19-20-15/h3-11H,1-2H3,(H,18,21)(H,19,20)

InChI Key

COOPWWXIRLDJCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NNC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.